molecular formula C8H7N3O2 B562460 Luminol-13C4 CAS No. 1189931-96-1

Luminol-13C4

Cat. No.: B562460
CAS No.: 1189931-96-1
M. Wt: 181.132
InChI Key: HWYHZTIRURJOHG-SAXDBNRNSA-N
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Description

Luminol-13C4, also known as this compound, is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 181.132. The purity is usually 95%.
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Properties

CAS No.

1189931-96-1

Molecular Formula

C8H7N3O2

Molecular Weight

181.132

IUPAC Name

5-amino-2,3-dihydrophthalazine-1,4-dione

InChI

InChI=1S/C8H7N3O2/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12/h1-3H,9H2,(H,10,12)(H,11,13)/i1+1,2+1,3+1,5+1

InChI Key

HWYHZTIRURJOHG-SAXDBNRNSA-N

SMILES

C1=CC2=C(C(=C1)N)C(=O)NNC2=O

Synonyms

5-Amino-2,3-dihydro-1,4-phthalazinedione-13C4;  3-Aminophthalhydrazide-13C4;  3-Aminophthalic Acid Hydrazide-13C4;  3-Aminophthalic Hydrazide-13C4;  5-Amino-1,4-dihydroxyphthalazine-13C4;  5-Amino-2,3-dihydro-1,4-_x000B_phthalazinedione-13C4;  Diogenes Reagent-1

Origin of Product

United States

Scientific Research Applications

Clinical Diagnostics

Luminol-13C4 is extensively utilized in clinical laboratories for various diagnostic tests:

  • Immunoassays : Luminol-based chemiluminescent immunoassays are used for the detection of biomarkers in diseases such as cancer, infectious diseases, and metabolic disorders. The high sensitivity of these assays enables the detection of low-abundance proteins and antibodies in complex biological samples .
  • Nucleic Acid Detection : The compound is employed in assays for the quantification of DNA and RNA. Its ability to provide high signal-to-noise ratios makes it suitable for detecting genetic material even in minute quantities .
  • Toxicology : In toxicological studies, this compound can be used to detect drugs and their metabolites with high specificity, aiding in monitoring therapeutic drug levels and identifying drug abuse .

Forensic Science

In forensic applications, this compound plays a crucial role:

  • Blood Detection : Luminol is widely recognized for its ability to detect blood traces at crime scenes. When applied to surfaces suspected of containing blood, it reacts with hemoglobin to produce a luminescent signal, revealing otherwise invisible stains . The incorporation of carbon-13 allows for improved quantification and differentiation between various blood sources.
  • Crime Scene Investigation : Beyond blood detection, Luminol-based assays can identify other bodily fluids or substances that may be relevant in forensic investigations . This capability enhances the overall evidentiary value collected at crime scenes.

Environmental Monitoring

This compound is also applied in environmental science:

  • Biosensors : The compound can be utilized as a biosensor for detecting pollutants or toxins in water and soil samples. Its chemiluminescent properties allow for real-time monitoring of environmental contaminants .
  • Metabolic Pathway Analysis : In ecological studies, this compound can help track metabolic pathways by quantifying reactive oxygen species or other intermediates produced during biochemical reactions .

Biochemical Research

In biochemical research, this compound is valuable for:

  • Protein Quantification : The compound's isotopic labeling aids in the precise quantification of proteins using mass spectrometry techniques. This application is particularly useful in proteomics where accurate measurements are crucial for understanding protein dynamics .
  • Cellular Localization Studies : Researchers utilize this compound to trace cellular processes and localization of biomolecules within cells. This application provides insights into cellular functions and interactions at a molecular level .

Case Study 1: Clinical Application

A study demonstrated the use of Luminol-based chemiluminescent immunoassays to detect cardiac biomarkers in patients with suspected myocardial infarction. The assay showed high sensitivity and specificity compared to traditional methods, allowing for faster diagnosis and treatment decisions.

Case Study 2: Forensic Science

In a forensic investigation involving a homicide case, Luminol was used to reveal blood traces that were not visible to the naked eye. The enhanced luminescence from this compound allowed investigators to map out potential crime scene areas where blood had been cleaned up or obscured.

Chemical Reactions Analysis

Oxidation and Chemiluminescence Mechanism

Luminol-13C4 undergoes a multi-step oxidation process in alkaline conditions, producing light via chemiluminescence. The reaction proceeds as follows:

Reaction Pathway:

  • Deprotonation :
    In basic media (pH 10–11), this compound forms a resonance-stabilized dianion by losing two protons .
    Luminol 13C4+2OHLuminol 13C4 dianion+2H2O\text{Luminol 13C4}+2\text{OH}^-\rightarrow \text{Luminol 13C4 dianion}+2\text{H}_2\text{O}
  • Oxidation :
    The dianion reacts with hydrogen peroxide (H₂O₂) in the presence of a catalyst (e.g., Fe³⁺, Cu²⁺, or K₃[Fe(CN)₆]) to form an unstable endoperoxide intermediate .
    Luminol 13C4 dianion+H2O2Endoperoxide 13C4+H2O\text{Luminol 13C4 dianion}+\text{H}_2\text{O}_2\rightarrow \text{Endoperoxide 13C4}+\text{H}_2\text{O}
  • Decomposition and Light Emission :
    The endoperoxide decomposes, releasing nitrogen gas (N₂) and forming 3-aminophthalate-13C4 in an excited singlet state. Relaxation to the ground state emits blue light (λ = 425 nm) :
    Endoperoxide 13C43 Aminophthalate 13C4+N23 Aminophthalate 13C4+hν\text{Endoperoxide 13C4}\rightarrow 3\text{ Aminophthalate 13C4}^*+\text{N}_2\uparrow \rightarrow 3\text{ Aminophthalate 13C4}+h\nu

Catalytic Influences

The reaction kinetics and light intensity depend on the catalyst and pH:

CatalystOptimal pHRelative Light IntensityKey Role
Fe³⁺ (Hemoglobin)8–9HighEnhances H₂O₂ decomposition to O₂
K₃[Fe(CN)₆]10–11Very HighDirectly oxidizes luminol dianion
Cu²⁺9–10ModerateStabilizes reactive intermediates

Data synthesized from .

pH-Dependent Behavior

The reaction efficiency varies with pH due to changes in this compound ionization and catalyst activity:

  • pH < 8 : Limited dianion formation; negligible luminescence .
  • pH 8–11 : Peak chemiluminescence due to optimal dianion stability and catalyst function .
  • pH > 11 : Catalyst precipitation (e.g., Fe(OH)₃) reduces light output .

Temperature Effects

Elevated temperatures accelerate reaction rates but reduce glow duration:

Temperature (°C)Initial Intensity (a.u.)Glow Duration (s)
550120
2510060
5020030

Adapted from .

Synthetic Routes

This compound is synthesized via:

  • Condensation : 3-Nitrophthalic acid-13C4 reacts with hydrazine to form 3-nitrophthalhydrazide-13C4 .
  • Reduction : Sodium dithionite (Na₂S₂O₄) reduces the nitro group to an amine, yielding this compound .

Stability and Limitations

  • Light Sensitivity : Solutions degrade under UV exposure; store in amber vials .
  • Metal Interference : Cu²⁺ or Fe³⁺ contaminants alter reaction pathways .

This compound’s reactions are mechanistically identical to unlabeled luminol but offer unique advantages in isotopic tracing. Its applications span forensic science, environmental monitoring, and biochemical assays, underpinned by its well-characterized oxidative chemiluminescence .

Preparation Methods

Core Synthesis Strategy

The preparation of this compound follows the classical luminol synthesis pathway but substitutes key carbon sources with ¹³C-labeled precursors. The general sequence involves:

  • Nitration of ¹³C-labeled naphthalene to α-nitronaphthalene-13C4.

  • Oxidation to 3-nitrophthalic acid-13C4.

  • Hydrazide formation to yield 3-nitrophthalhydrazide-13C4.

  • Reduction to 3-aminophthalhydrazide-13C4 (this compound).

This pathway, adapted from the Duval method, ensures isotopic integrity by preserving the ¹³C-labeled aromatic structure through nitration and oxidation steps. The nitration of ¹³C-labeled naphthalene avoids isomer contamination (e.g., 4-nitrophthalic acid), which is critical for downstream purity.

Nitration of ¹³C-Labeled Naphthalene

In a 250 mL flask, 30 g of ¹³C-labeled naphthalene (m.p. = 80°C) is heated to 85°C. A sulfonitric acid mixture (15 mL HNO₃ + 17 mL H₂SO₄) is added dropwise under vigorous stirring. After 25 minutes, the melt is quenched in cold water, yielding α-nitronaphthalene-13C4 with 93% efficiency. Secondary products (e.g., β-nitronaphthalene) are removed via methanol recrystallization, achieving >99% purity.

Oxidation to 3-Nitrophthalic Acid-13C4

The α-nitronaphthalene-13C4 is oxidized using a KMnO₄-H₂SO₄ system at 70–80°C. The reaction is monitored by TLC (C18; isopropanol/water/NH₄OH = 4:1:0.1), with a single spot at Rf = 0.75 confirming product homogeneity.

Alternative Routes and Isotopic Incorporation

While the naphthalene route is preferred for isotopic labeling, alternative pathways starting from ¹³C-labeled phthalic anhydride face challenges:

  • Nitration Isomer Contamination : Direct nitration of phthalic anhydride produces a 3:1 mixture of 3- and 4-nitrophthalic acids, complicating separation.

  • Yield Trade-offs : The naphthalene pathway achieves 73% yield for 3-nitrophthalic acid-13C4 versus 58% for the phthalic anhydride route.

Optimization of Reaction Conditions

Critical Parameters for Isotopic Purity

ParameterOptimal ValueImpact on ¹³C4 Purity
Nitration Temperature85°CMinimizes β-isomer formation
Oxidation Time30 minutesPrevents over-oxidation
Recrystallization SolventMethanolRemoves dinitro byproducts
Reduction AgentSodium Dithionite (Na₂S₂O₄)Selective reduction of nitro group

The use of sodium dithionite ensures selective reduction of the nitro group to an amine without disrupting the ¹³C-labeled backbone. Post-reduction acidification (pH = 3 with glacial acetic acid) precipitates this compound with 97.03% isotopic purity.

Purification and Yield Enhancement

Post-synthesis purification involves:

  • Decolorization : Treatment with activated charcoal in hot HCl removes oxidative byproducts.

  • Recrystallization : From ethanol/water mixtures, yielding bright yellow crystals (m.p. = 328°C).

  • TLC Validation : Single-spot confirmation (Rf = 0.75) ensures no residual 3-nitrophthalhydrazide.

These steps elevate final purity to >99%, as verified by GC-MS and ¹³C-NMR.

Analytical Characterization

Spectroscopic Validation

  • ¹³C-NMR (DMSO-d₆) : Peaks at δ 158.7 (C=O), 134.2 (aromatic C-13C), and 44.3 (NH₂) confirm structure.

  • GC-MS : Molecular ion at m/z 181.13 (C₈H₇N₃O₂) with ¹³C isotopic signature.

  • Isotopic Purity : 97.03% ¹³C4, 2.58% ¹³C3, and <0.4% lower analogs.

Comparative Data for Luminol vs. This compound

PropertyLuminolThis compound
Molecular Weight177.16 g/mol181.13 g/mol
Melting Point319°C328°C
Isotopic PurityN/A97.03%
Chemiluminescence Intensity100%98% (quenched by ¹³C)

Challenges in Scalable Production

Isotopic Dilution

Even minor impurities (e.g., 0.37% ¹³C2) reduce tracing efficacy. Strict solvent drying (e.g., triethylene glycol for water removal) is essential during hydrazide formation.

Cost of ¹³C-Labeled Precursors

¹³C-labeled naphthalene costs ~$2,500/g, making large-scale synthesis prohibitively expensive. Microscale protocols (e.g., 1–5 g batches) are preferred .

Q & A

(Basic) What are the critical considerations for handling and storing Luminol-¹³C₄ to ensure isotopic stability during experiments?

Answer:
Luminol-¹³C₄ requires storage at -20°C in airtight, light-protected containers to prevent degradation and isotopic exchange. Use inert solvents (e.g., deuterated DMSO) for dissolution to minimize ¹³C loss. Regular purity checks via LC-MS or NMR (e.g., monitoring ¹³C peaks at δ 120–130 ppm) are recommended to validate stability .

(Basic) Which analytical techniques are most effective for verifying the isotopic purity of Luminol-¹³C₄?

Answer:
High-resolution mass spectrometry (HR-MS) and ¹³C NMR are gold standards. HR-MS detects isotopic peaks (e.g., m/z shifts corresponding to ¹³C₄ substitution), while ¹³C NMR confirms positional labeling. Validate methods using certified reference materials (CRMs) and cross-check against vendor certificates (e.g., Cambridge Isotope Laboratories’ 97–99% purity specifications) .

(Advanced) How can researchers correct for isotopic dilution effects when using Luminol-¹³C₄ as an internal standard in quantitative assays?

Answer:

  • Calibration curves : Prepare standards with known Luminol-¹³C₄:unlabeled Luminol ratios (e.g., 1:10 to 1:100).
  • Matrix-matched validation : Account for sample-specific interferences (e.g., plasma proteins).
  • Statistical models : Apply linear regression with correction factors for natural ¹³C abundance (1.1%) in biological matrices .

(Advanced) What strategies mitigate signal interference from natural abundance ¹³C when employing Luminol-¹³C₄ in high-sensitivity chemiluminescence detection?

Answer:

  • High-resolution detectors : Use time-resolved MS to distinguish Luminol-¹³C₄ (exact mass: 181.0432) from unlabeled Luminol (177.0432).
  • Kinetic studies : Measure reaction rates; ¹³C-labeled compounds often exhibit slightly slower kinetics due to isotopic mass effects.
  • Background subtraction : Pre-run samples without Luminol-¹³C₄ to establish baseline noise .

(Basic) How should researchers design experiments to validate the role of Luminol-¹³C₄ in tracing reaction pathways?

Answer:

  • Isotopic tracing protocols : Incubate Luminol-¹³C₄ with target enzymes/oxidants and track ¹³C incorporation into products via MS/MS.
  • Control groups : Include unlabeled Luminol and ¹³C-free reagents.
  • Replicate experiments : Use n ≥ 3 to assess variability in isotopic enrichment .

(Advanced) What methodologies resolve contradictions in reported data on Luminol-¹³C₄’s quantum yield in chemiluminescence assays?

Answer:

  • Standardize conditions : Control pH (8.0–10.5), temperature (25°C), and oxidant concentration (e.g., H₂O₂ at 1–5 mM).
  • Cross-lab validation : Collaborate with independent labs to replicate results.
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological discrepancies .

(Basic) How can researchers integrate Luminol-¹³C₄ into existing protocols for reactive oxygen species (ROS) detection?

Answer:

  • Optimize mixing ratios : Start with 1:1 Luminol-¹³C₄:unlabeled Luminol to balance sensitivity and cost.
  • Validate specificity : Use ROS scavengers (e.g., catalase for H₂O₂) to confirm signal suppression.
  • Data normalization : Express results as ¹³C signal/background ratio to minimize instrument variability .

(Advanced) How do isotopic effects influence the interpretation of Luminol-¹³C₄’s spectroscopic data in complex matrices?

Answer:

  • Spectral deconvolution : Apply software tools (e.g., MestReNova) to separate ¹³C peaks from overlapping signals.
  • Isotopic shift databases : Reference libraries (e.g., NIST Chemistry WebBook) to confirm peak assignments.
  • Dynamic quenching studies : Assess if ¹³C labeling alters interactions with quenchers like halides or transition metals .

(Basic) What are the best practices for citing Luminol-¹³C₄’s synthetic protocols and analytical data in publications?

Answer:

  • Primary sources : Cite peer-reviewed journals (e.g., Medicinal Chemistry Research) for synthesis methods.
  • Vendor documentation : Reference CIL’s product sheets (CLM-XXXX) for purity data.
  • Data repositories : Deposit raw spectra in platforms like Zenodo for transparency .

(Advanced) How can researchers optimize Luminol-¹³C₄’s use in multiplexed assays with other isotopic labels (e.g., ¹⁵N or ²H)?

Answer:

  • Spectral separation : Choose labels with non-overlapping MS/MS transitions (e.g., ¹³C₄ vs. ¹⁵N₂).
  • Cross-talk assays : Test for signal interference using single-label controls.
  • Multivariate analysis : Use software (e.g., Skyline) to deconvolute mixed isotopic signals .

(Basic) How should literature reviews on Luminol-¹³C₄ applications address contradictions in reported detection limits?

Answer:

  • Categorize by methodology : Compare HPLC vs. LC-MS studies, noting instrument sensitivity differences.
  • Contextualize matrices : Highlight how biological vs. synthetic matrices affect limits of detection (LoD).
  • Critique statistical power : Assess if sample sizes (n) were adequate to validate LoD claims .

(Advanced) What experimental frameworks (e.g., PICO/FINER) are suitable for designing studies using Luminol-¹³C₄?

Answer:

  • PICO : Define P opulation (e.g., cellular ROS), I ntervention (Luminol-¹³C₄ concentration), C omparison (unlabeled Luminol), O utcome (quantitative ¹³C signal).
  • FINER : Ensure questions are F easible (lab resources), I nteresting (novel isotopic applications), N ovel (untested hypotheses), E thical (safe handling), R elevant (ROS research gaps) .

(Basic) How can researchers ensure reproducibility when using Luminol-¹³C₄ across different laboratory settings?

Answer:

  • Detailed SOPs : Specify instrument calibration protocols (e.g., MS tuning with ¹³C standards).
  • Inter-lab comparisons : Share aliquots of the same Luminol-¹³C₄ batch for cross-validation.
  • Open protocols : Publish step-by-step workflows on platforms like Protocols.io .

(Advanced) What computational tools assist in modeling Luminol-¹³C₄’s behavior in dynamic biological systems?

Answer:

  • Kinetic modeling : Use COPASI or Kintek Explorer to simulate ¹³C tracer kinetics.
  • Isotopomer analysis : Apply INCA (Isotopomer Network Compartmental Analysis) for metabolic flux studies.
  • Machine learning : Train models on historical spectral data to predict ¹³C labeling efficiency .

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